molecular formula C12H14N2O B2444105 2-(3-Amino-propyl)-2H-isoquinolin-1-one CAS No. 857939-05-0

2-(3-Amino-propyl)-2H-isoquinolin-1-one

Cat. No.: B2444105
CAS No.: 857939-05-0
M. Wt: 202.257
InChI Key: ZIIGXYHYECHXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-propyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propyl)-2H-isoquinolin-1-one typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino-propyl group. One common method is the reductive amination of 2H-isoquinolin-1-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents and reducing agents can be optimized to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-propyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), tetrahydroisoquinoline derivatives (reduction), and various substituted isoquinoline derivatives (substitution).

Scientific Research Applications

2-(3-Amino-propyl)-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminopropyl)-2H-quinolin-1-one: Similar structure but with a quinoline core.

    2-(3-Aminopropyl)-2H-indole-1-one: Similar structure but with an indole core.

    2-(3-Aminopropyl)-2H-benzimidazole-1-one: Similar structure but with a benzimidazole core.

Uniqueness

2-(3-Amino-propyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the amino-propyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-aminopropyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIGXYHYECHXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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